molecular formula C10H12N4OS B157124 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide CAS No. 128918-28-5

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B157124
CAS No.: 128918-28-5
M. Wt: 236.3 g/mol
InChI Key: FOUODUVGPUPSNW-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been utilized in synthesizing various heterocyclic compounds. For example, its reaction with chalcones and Mannich base derivatives under specific conditions produced 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines and 3-amino-2-[(3-substituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines, respectively (Ho, 1999). Similarly, its reaction with 1,3-diketones in glacial acetic acid led to the formation of similar compounds (Ho, 1999).

Production of Novel Pyridothienopyrimidines and Related Compounds

The compound has been used to synthesize novel pyridothienopyrimidines and pyridothienopyrimidothiazines. It has shown versatility in reactions, leading to the formation of various derivatives like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b]benzthiazoles (Bakhite, Radwan, & El-Dean, 2000).

Anti-Alzheimer and Anti-COX-2 Activities

Research indicates that derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides have potential anti-Alzheimer and anti-COX-2 activities. This application demonstrates the compound's significance in medicinal chemistry and drug discovery (Attaby et al., 2009).

Development of Antimicrobial Agents

The compound has been a key intermediate in synthesizing fused heterocycles based on thieno[2,3-b]pyridine. Some of these synthesized derivatives have shown antimicrobial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (El-Essawy et al., 2010).

Future Directions

The compound and its derivatives could be further explored for their potential applications in the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

Properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUODUVGPUPSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353007
Record name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128918-28-5
Record name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of synthesizing pyridothienopyrimidines and their derivatives?

A1: Pyridothienopyrimidines belong to a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This makes them attractive targets for medicinal chemistry research. The synthesis of novel pyridothienopyrimidines, as described in the paper, allows for the exploration of their structure-activity relationships and potential applications in drug discovery [].

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